molecular formula C10H7Cl2NO B6238600 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole CAS No. 2408965-25-1

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole

Cat. No.: B6238600
CAS No.: 2408965-25-1
M. Wt: 228.1
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Description

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that features both an oxazole ring and chlorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of oxazoline derivatives.

Scientific Research Applications

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-4-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2408965-25-1

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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